molecular formula C16H18N2OS2 B2810676 N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-55-8

N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2810676
CAS RN: 954016-55-8
M. Wt: 318.45
InChI Key: ASELSONHDMEPBD-UHFFFAOYSA-N
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Description

“N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves complex chemical reactions . The process often involves the use of various reagents and catalysts under specific conditions to ensure the successful formation of the thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the thiazole ring suggests that the compound may exhibit aromatic properties . The compound’s NMR and IR spectra provide further insights into its structure .

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis and biological evaluation of thiazole derivatives, including N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide and related compounds, have shown promising anticancer properties. One study focused on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against A549 human lung adenocarcinoma cells, revealing significant selective cytotoxicity and apoptosis-inducing capabilities (A. Evren et al., 2019).

Antitumor and Antimicrobial Applications

  • Another research avenue includes the synthesis and antitumor activity evaluation of benzothiazole derivatives bearing different heterocyclic rings. This study demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (L. Yurttaş et al., 2015).
  • The antimicrobial effects of novel thiazole derivatives were also investigated, showing significant activity against a range of pathogenic microorganisms, which suggests their potential use in combating infections (M. Y. Cankilic & L. Yurttaş, 2017).

Photophysical Properties

  • Research on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed unique hydrogen bonding interactions, which could have implications in material science and drug design (Umamahesh Balijapalli et al., 2017).

Biological Activities

  • A study on the synthesis and characterization of novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives demonstrated potent antibacterial agents, suggesting the potential for developing new antibiotics (Manoj N. Bhoi et al., 2015).
  • Additionally, some compounds have been evaluated for their antioxidant and anti-inflammatory properties, with promising results that could lead to the development of new therapeutic agents for chronic diseases (Satish Koppireddi et al., 2013).

Future Directions

The future research directions for “N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new synthesis methods, the design of more potent derivatives, and detailed studies of their mechanisms of action .

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-3-8-17-15(19)9-14-11-21-16(18-14)20-10-13-6-4-12(2)5-7-13/h3-7,11H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELSONHDMEPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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